Kinase Inhibition Potency: Broad Multi-Target Activity with IC50 Range of 5.0-68.1 nM
Tafetinib inhibits a panel of five clinically relevant receptor tyrosine kinases (KIT, VEGFR-2, PDGFR-β, RET, and FLT3) with IC50 values ranging from 5.0 to 68.1 nmol/L [1]. This multi-target inhibition profile distinguishes Tafetinib from more narrowly targeted agents such as Imatinib (primarily c-KIT/BCR-ABL/PDGFR; IC50 ~100 nM for c-KIT) and from broader-spectrum inhibitors like Sunitinib, against which Tafetinib has been shown to exhibit relatively better inhibition efficacy (lower IC50) for several important RTKs [2]. The IC50 range of 5.0-68.1 nM places Tafetinib among the more potent multi-kinase inhibitors in this class.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.0 - 68.1 nmol/L (across KIT, VEGFR-2, PDGFR-β, RET, FLT3) |
| Comparator Or Baseline | Imatinib: c-KIT IC50 ~100 nM; Sunitinib: higher IC50 for several RTKs |
| Quantified Difference | Tafetinib IC50 range 5.0-68.1 nM; lower than Sunitinib for multiple targets |
| Conditions | Radiometric protein kinase assay and ELISA for receptor phosphorylation |
Why This Matters
This quantitative potency data supports selection of Tafetinib for studies requiring potent multi-target RTK inhibition, particularly where Sunitinib has been used as a reference compound but improved potency is desired.
- [1] Wang D, Tang F, Wang S, Jiang Z, Zhang L. Preclinical anti-angiogenesis and anti-tumor activity of SIM010603, an oral, multi-targets receptor tyrosine kinases inhibitor. Cancer Chemother Pharmacol. 2012;69(1):173-83. doi:10.1007/s00280-011-1681-1 View Source
- [2] Mao Y, Xia Z, Zhang X, Zong Y, Zhu L, Yuan B, Lu G. Evaluation of subchronic toxicity of SIM010603, a potent inhibitor of receptor tyrosine kinase, after 28-day repeated oral administration in SD rats and beagle dogs. Food Chem Toxicol. 2012;50(5):1256-70. doi:10.1016/j.fct.2012.02.007 View Source
